molecular formula C24H40N2O4S B14802741 N-Boc-3-(2-thienyl)-D-alanine DCHA

N-Boc-3-(2-thienyl)-D-alanine DCHA

Cat. No.: B14802741
M. Wt: 452.7 g/mol
InChI Key: HTHJUPIDDUMKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The thiophene ring can interact with various molecular targets, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJUPIDDUMKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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